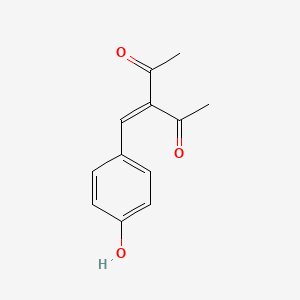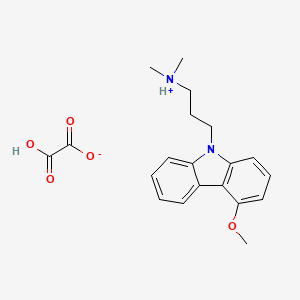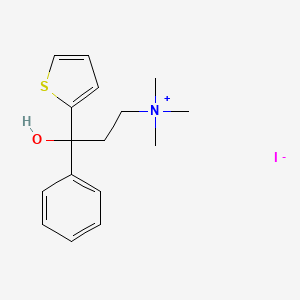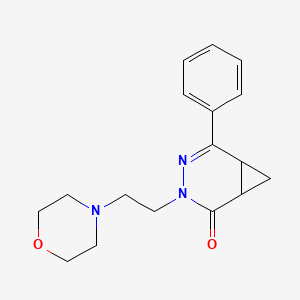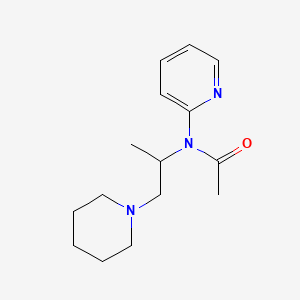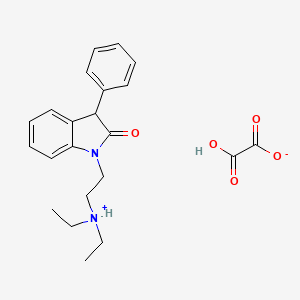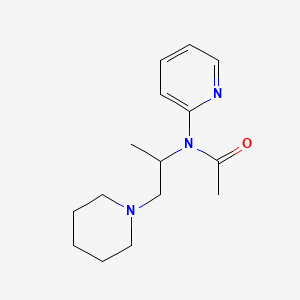![molecular formula C13H13N3 B13739063 4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
4-[(4-Aminobenzylidene)amino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Aminobenzylidene)amino]aniline is an organic compound with the molecular formula C13H13N3. It is a derivative of aniline, featuring two benzene rings connected by an imine group. This compound is known for its applications in the synthesis of liquid crystalline polymers and other advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminobenzylidene)amino]aniline typically involves the condensation reaction between 4-aminobenzaldehyde and 4-aminobenzylamine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as column chromatography may be employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Aminobenzylidene)amino]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds .
Applications De Recherche Scientifique
4-[(4-Aminobenzylidene)amino]aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(4-Aminobenzylidene)amino]aniline involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can influence the compound’s biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzaldehyde: A precursor in the synthesis of 4-[(4-Aminobenzylidene)amino]aniline.
4-Aminobenzylamine: Another precursor used in the synthesis.
4-Aminoantipyrine: A structurally related compound with different applications.
Uniqueness
This compound is unique due to its ability to form liquid crystalline polymers, which exhibit both rigidity and flexibility. This balance of properties makes it valuable in the development of advanced materials with specific optical and mechanical characteristics .
Propriétés
Formule moléculaire |
C13H13N3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C13H13N3/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H,14-15H2 |
Clé InChI |
UPZVTASLQFAPCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


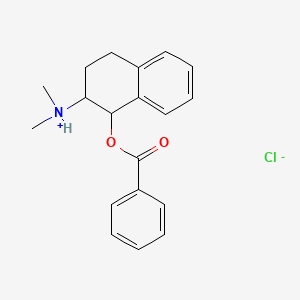
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
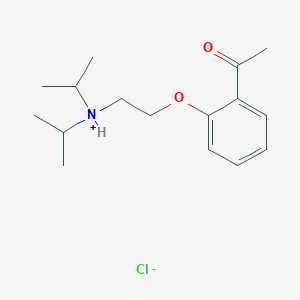
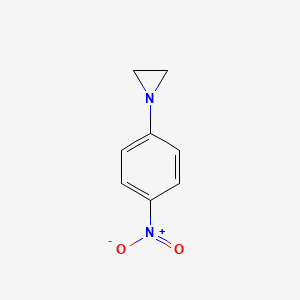
![(2S)-2-[(5-benzhydrylfuran-2-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13739018.png)
